molecular formula C8H9BrN2O B1529786 5-Bromo-2-methylbenzohydrazide CAS No. 1194769-56-6

5-Bromo-2-methylbenzohydrazide

Cat. No. B1529786
CAS RN: 1194769-56-6
M. Wt: 229.07 g/mol
InChI Key: CYNQOZLWZZBUCY-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzohydrazide is a chemical compound with the molecular formula C8H9BrN2O . It is a derivative of benzohydrazide .

Scientific Research Applications

Antibacterial Activity

  • A study on the antibacterial activity of nickel(II) complexes with new acylhydrazone 5-bromo-2-hydroxyphenyl-(methyl) methylene-4-hydroxybenzohydrazide showed that these complexes exhibit antibacterial properties against various bacteria, including E. coli and S. aureus. These complexes were found to have higher activity than the ligand alone (W. Yu-jie, 2011).

Synthesis of Novel Compounds

  • Research involving the synthesis of new 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide compounds was conducted using 2-hydroxybenzoic acid as the starting material. This study led to the creation of novel compounds with confirmed structures via IR, 1H, 13C-NMR, and HR-MS spectral data (Nguyen Van Thin et al., 2019).

Fluorescence Properties

  • A study on the synthesis of a compound of 5-bromo-2-hydroxyphenyl methyl ketone-4-nitrobenzoyl hydrazone and its dinuclear zinc(II) complex revealed that both the ligand and the complex exhibit fluorescent properties. The fluorescence intensity of the complex was significantly enhanced, indicating potential applications in fluorescence-based research (Ji Chang–you, 2012).

Antimicrobial Evaluation

  • Research on the synthesis of novel 2-substituted-3-methylbenzofuran derivatives involved the reaction of 3-methylbenzofuran-2-carbohydrazide with bromo and chloro compounds. These new compounds exhibited significant antimicrobial activity against various fungal and bacterial species (H. Abdel‐Aziz et al., 2009).

Antipsychotic Agents

  • A study on the synthesis of a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzaimides, which included the use of 5-bromo-2,3-dimethoxybenzoic acid, investigated their potential as antipsychotic agents. These compounds showed potent inhibitory effects on dopamine D-2 receptors, indicating their relevance in psychiatric medication research (T. Högberg et al., 1990).

Vanadium(V) Complexes

  • A study on vanadium(V) complexes derived from bromo and chloro-substituted hydrazone ligands, including 5-bromo-2-hydroxybenzylidene benzohydrazide, revealed their antimicrobial properties. The presence of bromo and chloro groups in the ligands improved their antimicrobial effectiveness (Zi-qiang Sun et al., 2020).

Safety and Hazards

While specific safety and hazard information for 5-Bromo-2-methylbenzohydrazide is not available, it’s important to handle all chemical substances with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

5-bromo-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-2-3-6(9)4-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNQOZLWZZBUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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